3-[(pyridin-4-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
The compound 3-[(pyridin-4-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid belongs to the class of 7-oxabicyclo[2.2.1]hept-5-ene derivatives, which are characterized by a bicyclic framework with an oxygen bridge. The compound features a pyridin-4-ylmethyl carbamoyl group at position 3 and a carboxylic acid at position 2, which may influence its solubility, binding affinity, and pharmacological activity.
Properties
IUPAC Name |
3-(pyridin-4-ylmethylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-13(16-7-8-3-5-15-6-4-8)11-9-1-2-10(20-9)12(11)14(18)19/h1-6,9-12H,7H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOCHFDYBDTNNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C(C1O2)C(=O)NCC3=CC=NC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286716 | |
| Record name | NSC47083 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6331-44-8 | |
| Record name | NSC47083 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC47083 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(pyridin-4-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The pyridine ring can be introduced through a nucleophilic substitution reaction, followed by the addition of the carbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-4-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the bicyclic framework or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
3-[(Pyridin-4-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study enzyme interactions and as a probe for biological pathways.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[(pyridin-4-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The pyridine ring and carbamoyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity and specificity, enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs of the target compound, highlighting variations in substituents and their implications:
Physicochemical Properties
- Crystallography : Substituents such as thiazole carbamoyl () and tert-butyl groups () influence crystal packing via hydrogen bonding and steric effects, which may affect formulation stability .
Key Research Findings
- Receptor Modulation : Structural analogs with diaryl substituents (e.g., OBHS) mimic estrogenic 1,2-diarylethylene motifs, underscoring the scaffold’s adaptability for receptor-targeted drug design .
- Polymerization Potential: Derivatives like 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ester have been polymerized via ring-opening metathesis, indicating utility in materials science .
Biological Activity
3-[(Pyridin-4-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound known for its unique bicyclic structure and potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic framework with a carboxylic acid and a pyridinylmethyl carbamate moiety, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₃ |
| Molecular Weight | 241.27 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.
- G Protein-Coupled Receptor (GPCR) Modulation : It may interact with GPCRs, influencing signaling pathways.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells, as evidenced by flow cytometry assays.
- Modulation of Enzyme Activity : It may influence enzymes involved in metabolic pathways, contributing to its antitumor effects.
- Interaction with Receptors : Binding to GPCRs could alter downstream signaling cascades, impacting various physiological processes.
Antitumor Activity
In a study examining the compound's effects on human cancer cell lines, it was found to exhibit significant cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell types. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Effects
Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.
GPCR Interaction
Research published in PubMed Central explored the interactions of similar compounds with GPCRs, suggesting that modifications in chemical structure can enhance receptor affinity and specificity, potentially applicable to this compound as well .
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
The compound exhibits acute toxicity (H302: harmful if swallowed), skin irritation (H315), and serious eye irritation (H319) based on analogous bicyclic structures . Key safety measures include:
- PPE : Face shields, safety glasses (tested to EN 166/EU or NIOSH/US standards), and nitrile gloves.
- Engineering controls : Use fume hoods for weighing or handling powdered forms.
- First aid : Immediate rinsing with water for eye/skin contact (15+ minutes) and medical consultation for inhalation or ingestion .
Q. What synthetic methodologies are reported for this bicyclic carboxylic acid derivative?
While direct synthesis data for this compound is limited, analogous bicyclic systems (e.g., 7-oxabicyclo[2.2.1]heptane derivatives) are synthesized via:
- Ring-closing metathesis : Using Grubbs catalysts under inert atmospheres.
- Carbamoylation : Reaction of pyridin-4-ylmethylamine with activated carbonyl intermediates (e.g., chloroformates) .
- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures .
Q. How can researchers confirm the stereochemistry and structural integrity of this compound?
- X-ray crystallography : Definitive confirmation of bicyclic geometry and substituent orientation.
- NMR spectroscopy : Key signals include:
- ¹H NMR : Olefinic protons (δ 5.8–6.2 ppm for the 7-oxabicyclo system).
- ¹³C NMR : Carboxylic acid carbonyl (δ ~170–175 ppm) and carbamoyl carbonyl (δ ~165–170 ppm) .
- HRMS : Verify molecular weight (C₁₆H₁₅N₂O₄: calc. 299.10 g/mol) .
Q. What stability data are available for this compound under varying storage conditions?
Limited stability data suggest:
- Thermal stability : Decomposition >150°C (based on DSC of similar bicyclic acids).
- Light sensitivity : Store in amber vials at –20°C under nitrogen to prevent oxidation of the olefinic bond .
Q. Which preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme inhibition assays : Target serine hydrolases or metalloproteases using fluorogenic substrates (e.g., AMC-based probes).
- Cytotoxicity screening : MTT assays in HEK-293 or HepG2 cell lines at 1–100 µM concentrations .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis of this compound?
-
Design of Experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading, solvent polarity). For example:
Factor Range Optimal Value Temperature 60–100°C 80°C Catalyst (mol%) 5–15% 10% Solvent THF, DMF, Acetonitrile THF -
Flow chemistry : Continuous-flow reactors improve yield and reproducibility for oxidation steps .
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Q. How can derivatives of this compound be designed to enhance target selectivity?
- Bioisosteric replacement : Substitute the pyridinyl group with isonicotinamide or benzimidazole moieties.
- Pro-drug strategies : Synthesize ester derivatives (e.g., acetoxymethyl esters) for improved membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
